molecular formula C15H31N3O2 B13158713 Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate

Cat. No.: B13158713
M. Wt: 285.43 g/mol
InChI Key: GUPRDHRPCWJYSH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of Functional Groups: Aminomethyl and methyl(propyl)amino groups can be introduced through nucleophilic substitution reactions.

    Protection and Deprotection Steps: The tert-butyl group is often used as a protecting group for the carboxylate functionality, which can be introduced and later removed under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a tool for studying biological processes.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Applications in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures.

    Aminomethyl Compounds: Molecules containing aminomethyl groups.

    Carboxylate Esters: Compounds with carboxylate ester functionalities.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H31N3O2

Molecular Weight

285.43 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H31N3O2/c1-6-9-17(5)15(12-16)7-10-18(11-8-15)13(19)20-14(2,3)4/h6-12,16H2,1-5H3

InChI Key

GUPRDHRPCWJYSH-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1(CCN(CC1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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